molecular formula C23H30O2 B12763807 3,5-Di-tert-butyl-2-hydroxy-(3',4'-dimethyl)benzophenone CAS No. 252961-15-2

3,5-Di-tert-butyl-2-hydroxy-(3',4'-dimethyl)benzophenone

Katalognummer: B12763807
CAS-Nummer: 252961-15-2
Molekulargewicht: 338.5 g/mol
InChI-Schlüssel: VYPCWUXEKHUHPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Di-tert-butyl-2-hydroxy-(3’,4’-dimethyl)benzophenone is an organic compound known for its unique structural properties and applications. It is a derivative of benzophenone, featuring tert-butyl groups and hydroxyl functionalities that contribute to its distinct chemical behavior.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Di-tert-butyl-2-hydroxy-(3’,4’-dimethyl)benzophenone typically involves the alkylation of a benzophenone derivative. One common method includes the reaction of 3,5-di-tert-butyl-2-hydroxybenzaldehyde with appropriate alkylating agents under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent like ethanol or dichloromethane .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is typically subjected to purification steps, including recrystallization and chromatography, to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Di-tert-butyl-2-hydroxy-(3’,4’-dimethyl)benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzophenones, alcohols, and quinones, depending on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of 3,5-Di-tert-butyl-2-hydroxy-(3’,4’-dimethyl)benzophenone involves its ability to interact with free radicals and reactive oxygen species. The hydroxyl group plays a crucial role in scavenging free radicals, thereby preventing oxidative damage to cells and tissues . The compound’s molecular targets include enzymes and proteins involved in oxidative stress pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,5-Di-tert-butyl-2-hydroxy-(3’,4’-dimethyl)benzophenone is unique due to its specific combination of tert-butyl groups and hydroxyl functionalities, which confer distinct chemical and physical properties. Its ability to act as an antioxidant and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .

Eigenschaften

CAS-Nummer

252961-15-2

Molekularformel

C23H30O2

Molekulargewicht

338.5 g/mol

IUPAC-Name

(3,5-ditert-butyl-2-hydroxyphenyl)-(3,4-dimethylphenyl)methanone

InChI

InChI=1S/C23H30O2/c1-14-9-10-16(11-15(14)2)20(24)18-12-17(22(3,4)5)13-19(21(18)25)23(6,7)8/h9-13,25H,1-8H3

InChI-Schlüssel

VYPCWUXEKHUHPB-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)C(=O)C2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.